molecular formula C10H17N3O3 B13634083 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide

Cat. No.: B13634083
M. Wt: 227.26 g/mol
InChI Key: OGFYFCBBEGVEKX-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrrolidinone moiety, and a methylpentanamide backbone, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentanoic acid with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone moiety can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₄N₂O₃
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings regarding its pharmacological properties include:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in Sarcoma 180 cells, indicating potential as an anticancer agent .
  • Antiviral Properties :
    • The compound has been evaluated for its antiviral activity, particularly against viral strains similar to those treated with other dioxopyrrolidine derivatives. Preliminary results suggest it may enhance the therapeutic index compared to other known antiviral agents .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects appears to involve modulation of key cellular pathways associated with apoptosis and cellular stress responses. This suggests a multifaceted approach to its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessCell Lines TestedReference
AnticancerHighSarcoma 180
AntiviralModerateVarious viral strains
MechanismApoptosis modulationCancer cell lines

Case Study: Anticancer Efficacy

In a pivotal study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.

Case Study: Antiviral Activity

Another research effort focused on the antiviral properties of this compound against specific viral infections. The results indicated that it exhibited a protective effect on host cells while demonstrating reduced toxicity compared to standard antiviral drugs. This suggests a promising therapeutic index that warrants further investigation.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide

InChI

InChI=1S/C10H17N3O3/c1-10(12,9(11)16)5-2-6-13-7(14)3-4-8(13)15/h2-6,12H2,1H3,(H2,11,16)

InChI Key

OGFYFCBBEGVEKX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C(=O)CCC1=O)(C(=O)N)N

Origin of Product

United States

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